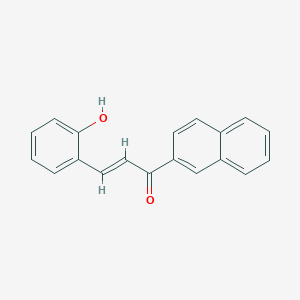

3-(2-Hydroxyphenyl)-1-(naphthalen-2-yl)prop-2-en-1-one

Beschreibung

3-(2-Hydroxyphenyl)-1-(naphthalen-2-yl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system bridging a 2-hydroxyphenyl group and a naphthalen-2-yl moiety. Chalcones are renowned for their structural versatility, enabling diverse applications in nonlinear optics (NLO), pharmaceuticals, and materials science . The presence of the 2-hydroxyphenyl group enhances hydrogen-bonding capabilities, while the naphthalene ring contributes to extended π-conjugation, influencing electronic properties and intermolecular interactions . This compound is typically synthesized via base-catalyzed Claisen-Schmidt condensation, a method common to chalcone derivatives .

Eigenschaften

CAS-Nummer |

57221-61-1 |

|---|---|

Molekularformel |

C19H14O2 |

Molekulargewicht |

274.3 g/mol |

IUPAC-Name |

(E)-3-(2-hydroxyphenyl)-1-naphthalen-2-ylprop-2-en-1-one |

InChI |

InChI=1S/C19H14O2/c20-18-8-4-3-6-15(18)11-12-19(21)17-10-9-14-5-1-2-7-16(14)13-17/h1-13,20H/b12-11+ |

InChI-Schlüssel |

JAQHDCXOLGCUPY-VAWYXSNFSA-N |

Isomerische SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)/C=C/C3=CC=CC=C3O |

Kanonische SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)C=CC3=CC=CC=C3O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-(2-Hydroxyphenyl)-1-(Naphthalen-2-yl)prop-2-en-1-on beinhaltet typischerweise die Claisen-Schmidt-Kondensationsreaktion. Diese Reaktion wird zwischen 2-Hydroxyacetophenon und 2-Naphthaldehyd in Gegenwart einer Base wie Natriumhydroxid oder Kaliumhydroxid durchgeführt. Die Reaktion wird üblicherweise in einem Ethanol- oder Methanol-Lösungsmittel bei Raumtemperatur oder leicht erhöhten Temperaturen durchgeführt, um die Bildung des Chalkons zu erleichtern.

Industrielle Produktionsmethoden

Obwohl spezifische industrielle Produktionsmethoden für diese Verbindung nicht gut dokumentiert sind, würde der allgemeine Ansatz die Skalierung der Claisen-Schmidt-Kondensationsreaktion beinhalten. Dies würde die Optimierung der Reaktionsbedingungen erfordern, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten. Die industrielle Produktion kann auch die Verwendung von Durchflussreaktoren umfassen, um die Effizienz und Skalierbarkeit zu verbessern.

Analyse Chemischer Reaktionen

Arten von Reaktionen

3-(2-Hydroxyphenyl)-1-(Naphthalen-2-yl)prop-2-en-1-on kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Hydroxygruppe kann oxidiert werden, um ein Keton- oder Chinonderivat zu bilden.

Reduktion: Die Carbonylgruppe kann zu einem Alkohol reduziert werden.

Substitution: Die aromatischen Ringe können elektrophile oder nucleophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden typischerweise verwendet.

Substitution: Reagenzien wie Halogene (z. B. Brom) oder Nucleophile (z. B. Amine) können unter geeigneten Bedingungen verwendet werden.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Chinonderivaten.

Reduktion: Bildung von Alkoholderivaten.

Substitution: Bildung von substituierten aromatischen Verbindungen mit verschiedenen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

Antioxidant Properties

Research indicates that 3-(2-Hydroxyphenyl)-1-(naphthalen-2-yl)prop-2-en-1-one exhibits significant antioxidant activity. This property is crucial in mitigating oxidative stress, which is implicated in various diseases. A study highlighted its ability to scavenge free radicals effectively, suggesting potential applications in preventing oxidative damage in cells .

Anticancer Activity

The compound has been investigated for its anticancer properties. It has shown promise in inhibiting the proliferation of several cancer cell lines, including breast and prostate cancer cells. In vitro studies demonstrated that it induces apoptosis (programmed cell death) in these cells through the activation of caspases and modulation of apoptotic pathways .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| PC3 (Prostate) | 20 | Cell cycle arrest and apoptosis |

Anti-inflammatory Effects

The compound has also been noted for its anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines, which are critical mediators in inflammatory responses. This activity suggests potential therapeutic applications in treating inflammatory diseases such as arthritis .

Case Studies

- Anticancer Study : A study conducted on the effects of this compound on breast cancer cells revealed that treatment led to a significant decrease in cell viability and increased markers of apoptosis. The study concluded that this compound could serve as a lead for developing new anticancer agents .

- Oxidative Stress Research : In a model assessing oxidative stress, the compound was shown to reduce lipid peroxidation levels significantly compared to control groups. This finding supports its role as a protective agent against oxidative damage in cellular systems .

- Inflammation Model : In vivo studies demonstrated that administration of the compound resulted in reduced swelling and pain in models of induced inflammation. The results indicated that it could be beneficial for managing conditions characterized by chronic inflammation .

Wirkmechanismus

The mechanism of action of 3-(2-Hydroxyphenyl)-1-(naphthalen-2-yl)prop-2-en-1-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its anticancer activity may involve the induction of apoptosis (programmed cell death) in cancer cells through the modulation of signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Chalcone derivatives exhibit variations in bioactivity, thermal stability, and optoelectronic properties based on substituent patterns. Below is a detailed comparison of 3-(2-Hydroxyphenyl)-1-(naphthalen-2-yl)prop-2-en-1-one with structurally analogous compounds:

Structural and Electronic Properties

- (E)-1-(2-Hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one () Substituents: 4-Methoxyphenyl (electron-donating) vs. naphthalen-2-yl (bulky, π-extended). Thermal Stability: Exhibits higher thermal stability in nitrogen (decomposition onset at 220°C) compared to oxygen (200°C), attributed to the methoxy group’s electron-donating effect enhancing resonance stabilization .

- (E)-3-(3,5-Difluoro-4-hydroxyphenyl)-1-(naphthalen-2-yl)prop-2-en-1-one () Substituents: 3,5-Difluoro-4-hydroxyphenyl (electron-withdrawing fluorine atoms). Bioactivity: Demonstrates potent anticancer activity (IC50 = 1.8 µM against HeLa cells) via MAP-kinase inhibition and anti-angiogenic effects mediated by HIF-1α .

(E)-3-(4-Chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one ()

Thermal and Optical Performance

(E)-3-(2,6-Dichlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one ()

(E)-3-(4-Ethoxyphenyl)-1-(2-(trifluoromethyl)phenyl)prop-2-en-1-one ()

- Substituents : Trifluoromethyl (strong electron-withdrawing).

- NLO Response : Displays a first-order hyperpolarizability (β) of 12.8 × 10⁻³⁰ esu, outperforming the target compound due to the CF3 group’s electron-deficient nature .

Biologische Aktivität

3-(2-Hydroxyphenyl)-1-(naphthalen-2-yl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound exhibits significant potential as an anticancer agent, alongside various other pharmacological properties. This article provides a comprehensive overview of its biological activity, supported by data tables and recent research findings.

Chemical Structure and Properties

The molecular formula for this compound is with a CAS number of 71432-05-8. The compound features a chalcone structure, characterized by a phenolic hydroxyl group and a naphthalene moiety, which are crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of chalcone derivatives, including this compound. The compound has been shown to exert antiproliferative effects against various cancer cell lines through multiple mechanisms:

- Induction of Apoptosis : The compound activates the mitochondrial apoptotic pathway, leading to increased expression of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2. This was evidenced in studies where the compound demonstrated IC50 values ranging from 5.58 to 11.13 μM against HeLa cell lines .

- Cell Cycle Arrest : Research indicates that this chalcone derivative can induce cell cycle arrest at the G0/G1 phase, thereby inhibiting cancer cell proliferation. The upregulation of tumor suppressor proteins further supports this mechanism .

- Reactive Oxygen Species (ROS) Generation : The compound enhances ROS production within cells, contributing to its cytotoxic effects on cancer cells while sparing normal cells from toxicity .

Mechanistic Insights

The biological activity of this compound can be attributed to several key mechanisms:

- Inhibition of Oncogenic Pathways : It has been shown to inhibit pathways associated with cancer progression, such as the NF-kB and MAPK signaling pathways .

- Modulation of Gene Expression : The compound influences the expression of genes involved in apoptosis and cell survival, enhancing its anticancer efficacy .

Data Table: Anticancer Activity Summary

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 5.58 - 11.13 | Apoptosis via Bax/Bcl-2 modulation |

| MDA-MB-231 | 10 - 20 | Cell cycle arrest at G0/G1 phase |

| A549 | 8 - 15 | ROS generation leading to cytotoxicity |

Case Studies

Several case studies have demonstrated the efficacy of this compound in preclinical models:

- Study on HeLa Cells : A study reported significant apoptosis induction in HeLa cells treated with varying concentrations of the compound, with a notable increase in caspase activation and changes in mitochondrial membrane potential .

- In Vivo Models : Animal studies have shown that administration of the compound significantly reduces tumor size in xenograft models without causing severe side effects, indicating its therapeutic potential .

- Combination Therapies : Investigations into combination therapies with other chemotherapeutics have revealed synergistic effects, enhancing overall treatment efficacy against resistant cancer types .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(2-hydroxyphenyl)-1-(naphthalen-2-yl)prop-2-en-1-one, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via Claisen-Schmidt condensation between 2-hydroxyacetophenone and 2-naphthaldehyde under alkaline conditions (e.g., KOH/ethanol). Reaction parameters like temperature (60–80°C), solvent polarity, and catalyst concentration significantly influence yield. For example, prolonged stirring (12–24 hours) improves enone formation, while excess base may lead to side reactions like hydroxyl group oxidation .

- Validation : Monitor reaction progress using TLC (n-hexane:ethyl acetate, 3:1) and purify via recrystallization from ethanol or column chromatography .

Q. How can the structural integrity of this compound be confirmed experimentally?

- Methodology : Use single-crystal X-ray diffraction to resolve bond lengths, angles, and supramolecular interactions (e.g., C–H···π or π–π stacking). For example, related chalcones exhibit pseudosymmetry and disorder in crystal lattices, requiring high-resolution data (R factor < 0.06) for accurate refinement .

- Complementary Techniques : Pair crystallography with FT-IR (C=O stretch at ~1650 cm⁻¹) and NMR (δ 7.5–8.5 ppm for naphthalene protons; δ 6.5–7.5 ppm for hydroxyphenyl protons) .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies in buffered solutions (pH 1–13) at 40–60°C. Monitor degradation via HPLC-UV. The hydroxyphenyl group is prone to oxidation at pH > 10, requiring inert atmospheres (N₂) during storage .

Advanced Research Questions

Q. How do electronic properties (e.g., HOMO-LUMO gap) influence the compound’s reactivity in photochemical applications?

- Methodology : Perform density functional theory (DFT) calculations (B3LYP/6-311G**) to map electron density distribution. The conjugated enone system and naphthalene’s aromaticity lower the LUMO energy, enhancing charge-transfer potential. Compare with experimental UV-Vis spectra (λmax ~350 nm) .

- Validation : Correlate computational results with cyclic voltammetry to quantify redox potentials .

Q. What structural modifications enhance its bioactivity while retaining the core scaffold?

- Methodology : Introduce electron-withdrawing groups (e.g., –Cl, –NO₂) at the hydroxyphenyl ring to improve binding affinity in enzyme inhibition assays. For example, fluorinated analogs (e.g., 3,5-difluoro-4-hydroxyphenyl derivatives) show enhanced potency against target proteins due to increased electronegativity and hydrophobic interactions .

- Synthetic Strategy : Use regioselective electrophilic substitution or Suzuki-Miyaura cross-coupling for selective functionalization .

Q. How can conflicting crystallographic and spectroscopic data be resolved?

- Case Study : Discrepancies in reported C=O bond lengths (1.21–1.24 Å) may arise from crystal packing effects or solvent polarity. Use Hirshfeld surface analysis to quantify intermolecular interactions and validate against DFT-optimized geometries .

Q. What role does this compound play in non-linear optical (NLO) materials?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.